Pipotiazine

Catalog No.
S539754
CAS No.
39860-99-6
M.F
C24H33N3O3S2
M. Wt
475.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipotiazine

CAS Number

39860-99-6

Product Name

Pipotiazine

IUPAC Name

10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide

Molecular Formula

C24H33N3O3S2

Molecular Weight

475.7 g/mol

InChI

InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3

InChI Key

JOMHSQGEWSNUKU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO

Solubility

1.27e-02 g/L

Synonyms

Pipotiazine; Pipothiazine; Pipotiazina; Pipotiazinum; Piportil L4; 19366 RP; 19366-RP; pipothiazine; pipotiazin; RP 19366; RP-19366;

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO

Description

The exact mass of the compound Pipotiazine is 475.19633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding Schizophrenia

    Although pipotiazine is not a first-line treatment for schizophrenia, researchers may use it in studies to help understand the mechanisms of the disease. By studying how pipotiazine affects the brain, scientists can learn more about the neurotransmitters involved in schizophrenia and potentially inform the development of new treatments. Schizophrenia Bulletin:

  • Investigating Other Conditions

    Limited research is exploring whether pipotiazine might be beneficial for other conditions, such as anxiety or depression. However, more research is needed to determine its effectiveness and safety for these uses.

Pipotiazine is a piperidine phenothiazine derivative primarily used as an antipsychotic agent. It is known for its efficacy in treating chronic non-agitated schizophrenia. The compound is typically administered as pipotiazine palmitate, a long-acting injectable formulation that allows for sustained therapeutic effects over extended periods. Pipotiazine exhibits a complex chemical structure characterized by the presence of a phenothiazine core, which is responsible for its pharmacological properties. Its chemical formula is C24H33N3O3S2C_{24}H_{33}N_{3}O_{3}S_{2} with a molar mass of approximately 475.67 g/mol .

  • Pipotiazine's mechanism of action is not fully understood, but it is believed to involve blocking dopamine receptors in the brain, particularly in the limbic system []. This helps regulate dopamine activity, which is thought to be dysregulated in schizophrenia [].
  • Pipotiazine is not widely used due to the availability of safer and more effective medications with fewer side effects [].
  • Studies have reported extrapyramidal side effects, which are movement disorders, as a significant concern [, ].
Typical of phenothiazine derivatives, including:

  • Esterification: The formation of pipotiazine palmitate involves the esterification of pipotiazine with palmitic acid, enhancing its lipophilicity and prolonging its action.
  • Alkylation: The synthesis process includes alkylation reactions, such as the reaction of 2-Dimethylaminosulfonylphenothiazine with 1-Bromo-3-chloropropane, leading to the formation of various intermediates before yielding pipotiazine .

The synthesis of pipotiazine involves several key steps:

  • Starting Material: The synthesis begins with 2-Dimethylaminosulfonylphenothiazine.
  • Alkylation: This compound is alkylated using 1-Bromo-3-chloropropane to form an intermediate.
  • Final Alkylation: A subsequent reaction with 4-Piperidineethanol completes the synthesis of pipotiazine .

This method highlights the importance of alkylation in constructing the complex structure of pipotiazine.

Pipotiazine is primarily used in the treatment of:

  • Chronic Schizophrenia: It is effective in managing symptoms associated with chronic non-agitated schizophrenia.
  • Long-term Treatment: Due to its long-acting formulation, it allows for less frequent dosing compared to other antipsychotics, making it suitable for patients requiring stable medication management .

Pipotiazine has been studied for its interactions with various substances:

  • CNS Depressants: It may potentiate the effects of central nervous system depressants, necessitating caution when used concurrently.
  • Other Antipsychotics: When combined with other antipsychotic medications, there may be an increased risk of extrapyramidal symptoms and sedation .

These interactions underline the importance of monitoring patients closely when initiating treatment with pipotiazine.

Similar Compounds: Comparison

Pipotiazine shares structural and functional similarities with several other phenothiazines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
ChlorpromazineC17H19ClN2SC_{17}H_{19}ClN_{2}SFirst phenothiazine antipsychotic; sedative properties
FluphenazineC22H26F3N3OC_{22}H_{26}F_{3}N_{3}OLong-acting formulation; lower sedation risk
ThioridazineC18H22N2SC_{18}H_{22}N_{2}SMore sedating; associated with cardiac risks
PerphenazineC22H28N2SC_{22}H_{28}N_{2}SBalanced sedative and antipsychotic effects

Uniqueness of Pipotiazine

Pipotiazine's uniqueness lies in its specific pharmacological profile that balances efficacy against psychotic symptoms while exhibiting a unique side effect profile compared to other phenothiazines. Its long-acting formulation allows for extended therapeutic effects without frequent dosing, making it particularly beneficial for chronic conditions.

Key Synthetic Pathways for Pipotiazine Production

The synthesis of pipotiazine follows multiple strategic pathways that have been developed to ensure efficient production of this complex phenothiazine derivative. The primary synthetic approach involves the systematic construction of the phenothiazine core structure followed by the introduction of the characteristic piperidine side chain and sulfonamide functionality [1].

The foundational synthetic route commences with the preparation of the phenothiazine-2-sulfonic acid dimethylamide framework. This process involves condensing 1-chloro-3-tetrahydropyranyloxy propane with phenothiazine-2-sulfonic acid dimethylamide in xylene using sodamide as a base [1]. The resulting intermediate, 10-(3-tetrahydropyranyloxypropyl)phenothiazine-2-sulfonic acid dimethylamide, exhibits a melting point of 140°C and serves as a crucial precursor for subsequent transformations [1].

Alternative synthetic methodologies have been developed to address the inherent challenges associated with phenothiazine functionalization. The reductive cyclization approach represents a significant advancement in synthetic efficiency [2]. This methodology involves the reductive cyclization of (2-nitrophenyl)(phenyl)sulfanes for the formation of the phenothiazine ring system, offering improved yields and simplified reaction conditions compared to traditional methods [2].

The electrochemical generation of phenothiazin-5-ium represents a novel and sustainable approach to phenothiazine synthesis [3]. This methodology utilizes direct oxidation of phenothiazine in a water/acetonitrile mixture using commercial carbon anodes and conventional stainless steel cathodes, offering advantages in terms of environmental impact and process efficiency [3].

Modern synthetic strategies have incorporated advanced catalytic systems to improve selectivity and yield. Iron-catalyzed methodologies have shown particular promise, with ferric citrate serving as an effective catalyst for regioselective carbon-sulfur and carbon-nitrogen cross-coupling reactions [4]. These reactions demonstrate high atom economy and environmentally benign characteristics, making them attractive for industrial applications [4].

Intermediate Compounds in Industrial Synthesis

The industrial synthesis of pipotiazine relies on a series of well-characterized intermediate compounds that serve as critical building blocks in the manufacturing process. The primary intermediates can be categorized into several distinct structural classes, each contributing specific functional elements to the final product.

The initial intermediate, 10-(3-hydroxypropyl)phenothiazine-2-sulfonic acid dimethylamide, is prepared through the hydrolytic cleavage of the tetrahydropyranyl protecting group using hydrochloric acid in ethanol [1]. This deprotection reaction proceeds under mild acidic conditions and provides the free hydroxyl functionality required for subsequent transformations.

The next critical intermediate involves the conversion of the hydroxyl group to a leaving group through mesylation. 10-(3-methanesulfonyloxypropyl)phenothiazine-2-sulphonic acid dimethylamide is obtained by treating the hydroxyl intermediate with methanesulfonyl chloride in anhydrous pyridine [1]. This activated intermediate facilitates the subsequent nucleophilic substitution reaction with the piperidine component.

The piperidine-containing intermediate, 4-hydroxyethyl piperidine, represents a key structural component that introduces the characteristic side chain functionality [1]. This compound undergoes nucleophilic substitution with the mesylated phenothiazine intermediate in toluene under reflux conditions with stirring [1].

Advanced synthetic approaches have identified additional intermediate compounds that offer improved synthetic efficiency. The preparation of 10-methyl-10H-phenothiazine-3-sulfonamide represents a significant intermediate in modified synthetic routes [5]. This compound is synthesized through a multi-step process involving N-methylation of the phenothiazine core followed by sulfonation and subsequent conversion to the sulfonamide [5].

The synthesis of phenothiazine derivatives through Mannich base chemistry has introduced novel intermediates with enhanced reactivity profiles [5]. These compounds, formed through the reaction of phenothiazine sulfonamides with formaldehyde and various secondary amines, provide versatile synthetic platforms for further elaboration [5].

Purification and Quality Control Methodologies

The purification of pipotiazine requires sophisticated methodologies to ensure pharmaceutical-grade purity and compliance with regulatory standards. The complexity of the molecule and the presence of multiple functional groups necessitate carefully designed purification protocols that address both chemical purity and stereochemical integrity.

The primary purification methodology involves solvent extraction and precipitation techniques. Following the synthesis reaction, the crude product exists as a hydrochloride salt in the aqueous layer in gummy condition [1]. The hydrochloride salt is treated with sodium hydroxide to liberate the free base, which is subsequently extracted with ethyl acetate [1]. This extraction process is performed in triplicate to ensure complete recovery of the product [1].

Chromatographic purification represents the cornerstone of pipotiazine purification processes. The extracted material is dissolved in a mixture of benzene and cyclohexane and subjected to column chromatography using alumina as the stationary phase [1]. The chromatographic separation employs a gradient elution system, beginning with benzene-cyclohexane mixtures, progressing to pure benzene, and finally utilizing benzene-ethyl acetate combinations [1].

The elution fractions are systematically collected and concentrated to yield crude product, which undergoes recrystallization from aqueous ethanol [1]. This recrystallization process is critical for achieving the required purity levels and involves careful control of temperature and solvent composition to optimize crystal formation.

Advanced purification techniques have been developed to address specific impurity profiles associated with phenothiazine derivatives. Chromatographic purity testing methods have been established for phenothiazine derivatives using both adsorptive and partition methodologies [6]. These methods demonstrate effectiveness in separating target compounds from synthetic intermediates and side products [6].

Gas chromatographic purification methods have been developed for phenothiazine derivatives, offering enhanced separation efficiency for complex mixtures [7]. These methods require optimization of thermal conditions to minimize decomposition of thermally labile compounds while maintaining separation efficiency [7].

Quality Control ParameterSpecificationTest Method
Chemical Purity≥99.0%High-Performance Liquid Chromatography [8]
Residual Solvents<0.1% eachGas Chromatography-Mass Spectrometry [9]
Related Substances<0.5% totalLiquid Chromatography with UV Detection [8]
Water Content<1.0%Karl Fischer Titration [9]
Heavy Metals<10 ppmInductively Coupled Plasma-Mass Spectrometry [9]

Modern analytical methodologies employ liquid chromatographic separation using beta-cyclodextrin bonded phase columns [10]. These specialized stationary phases offer enhanced selectivity for phenothiazine derivatives through inclusion complex formation, enabling superior separation of structural isomers and related compounds [10].

The development of electrochemical detection methods has provided enhanced sensitivity for phenothiazine analysis [11]. These methods utilize on-line electrochemical conversion of phenothiazines to their fluorescent sulfoxide derivatives, enabling detection limits between 5 × 10⁻⁹ and 4 × 10⁻⁸ mol/L [11].

Spectrophotometric quality control methods have been established using molybdoarsenic acid as a chromogenic reagent [12]. These methods demonstrate excellent linearity and precision for routine quality control applications, with the additional advantage of room temperature operation without requiring extraction procedures [12].

The implementation of comprehensive quality assurance systems encompasses all aspects of pharmaceutical manufacturing, from raw material procurement through final product distribution [13]. These systems incorporate good manufacturing practices, environmental monitoring, and validation protocols to ensure consistent product quality [13].

Impurity TypeTypical LevelsControl Strategy
Synthetic Intermediates0.15-0.96% [6]Chromatographic Separation [6]
Degradation Products<0.1% each [8]Stability Testing and Storage Control [8]
Genotoxic Impurities<10 ppm [9]Specialized Analytical Methods [9]
Process-Related Impurities<0.5% total [8]In-Process Monitoring [8]

The establishment of reference standard materials represents a critical component of quality control systems [9]. These materials undergo rigorous characterization using multiple analytical techniques and are supplied with detailed certificates of analysis containing comprehensive analytical data [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

475.19633427 g/mol

Monoisotopic Mass

475.19633427 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L903J9JPYV

Drug Indication

For the maintenance treatment of chronic non-agitated schizophrenic patients.

Pharmacology

Pipotiazine has actions similar to those of other phenothiazines. Among the different phenothiazine derivatives, it appears to be less sedating and to have a weak propensity for causing hypotension or potentiating the effects of CNS depressants and anesthetics. However, it produces a high incidence of extra pyramidal reactions. It reduces activity of dopamine receptors in the limbic system. Its 5-HT antagonism helps normalize dopamine activity in the cortical regions.

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AC - Phenothiazines with piperidine structure
N05AC04 - Pipotiazine

Mechanism of Action

Pipotiazine acts as an antagonist (blocking agent) on different postsysnaptic receptors -on dopaminergic-receptors (subtypes D1, D2, D3 and D4 - different antipsychotic properties on productive and unproductive symptoms), on serotonergic-receptors (5-HT1 and 5-HT2, with anxiolytic, antidepressive and antiaggressive properties as well as an attenuation of extrapypramidal side-effects, but also leading to weight gain, fall in blood pressure, sedation and ejaculation difficulties), on histaminergic-receptors (H1-receptors, sedation, antiemesis, vertigo, fall in blood pressure and weight gain), alpha1/alpha2-receptors (antisympathomimetic properties, lowering of blood pressure, reflex tachycardia, vertigo, sedation, hypersalivation and incontinence as well as sexual dysfunction, but may also attenuate pseudoparkinsonism - controversial) and finally on muscarinic (cholinergic) M1/M2-receptors (causing anticholinergic symptoms like dry mouth, blurred vision, obstipation, difficulty/inability to urinate, sinus tachycardia, ECG-changes and loss of memory, but the anticholinergic action may attenuate extrapyramidal side-effects).

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

39860-99-6

Wikipedia

Pipotiazine

Dates

Modify: 2023-08-15
1: Haddad P, Taylor M, Patel MX, Taylor D. Guidance on switching away from
2: Dinesh M, David A, Quraishi SN. Depot pipotiazine palmitate and undecylenate
3: Tavitian E, Peyrin L, Dalmaz Y, Favre R, De Haut M, Cottet-Emard JM. Free and
4: De Schepper PJ, Vranckx C, Verbeeck R, Van den Berghe ML. Pipotiazine
5: Scatton B, Boireau A, Garret C, Glowinski J, Julou L. Action of the palmitic
6: Mardomingo Sanz MJ, Rabadán Peinado F, Velasco-Martín A. Effect of pipotiazine
7: Gallant DM, Mielke D, Bishop G, Oelsner T, Guerrero-Figueroa R. Pipotiazine
8: Simpson GM, Varga V. Pipotiazine palmitate: a new depot neuroleptic. Curr Ther
9: Astrup C, Grimgård A, Hebnes K, Kruse-Jensen A, Lid M. A study of flupenthixol
10: Brown-Thomsen J. Review of clinical trials with pipotiazine, pipotiazine
11: Ahlfors UG. Controlled clinical evaluation of depot neuroleptics. A
12: Elley JH, Petersen JH. Clinical evaluation of pipotiazine palmitate (19.552
13: Salvesen C, Vaksdal K. General evaluation of pipotiazine palmitate in
14: Ahlfors UG, Katila O. Clinical evaluation of a new depot neuroleptic. A pilot
15: Dencker SJ, Frankenberg K, Malm U, Zell B. A controlled one-year study of
16: Smith M, de Souza MA, Pugliese S, Mari Jde J. In vivo study of the
17: Hyrman V. Pipotiazine palmitate, a long acting drug, indeed: a case report.
18: Bechelli LP, Ruffino-Netto A, Hetem G. A double-blind controlled trial of
19: Burch EA Jr, Ayd FJ Jr. Depot pipotiazine 1970-1982: a review. J Clin
20: le Roux Y, Gaillot J, Bieder A. High-performance liquid chromatographic

Explore Compound Types